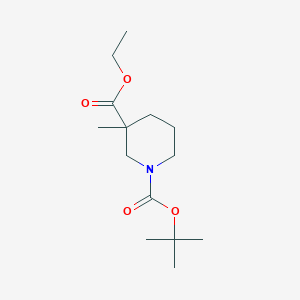

1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-methylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)8-7-9-15(10-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJSGZQOVOWWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608952 | |

| Record name | 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278789-43-8 | |

| Record name | 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate

This technical guide provides a comprehensive overview of 1-tert-butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a proposed synthesis pathway, and its potential applications as a structural scaffold for novel therapeutics.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to interact with a wide range of biological targets. The conformational flexibility of the piperidine ring, coupled with the ability to introduce various substituents, allows for the fine-tuning of physicochemical properties such as lipophilicity, basicity, and metabolic stability. These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

This compound (CAS No. 278789-43-8) is a diester derivative of a 3-methyl-substituted piperidine. The presence of a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a common protecting group in organic synthesis, facilitating selective reactions at other positions of the molecule. The ethyl ester at the 3-position, along with the adjacent methyl group, creates a chiral center, suggesting that this compound can be utilized in the stereoselective synthesis of more complex molecules. The strategic placement of these functional groups makes it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 278789-43-8 | [4][5][6] |

| Molecular Formula | C14H25NO4 | [4][5] |

| Molecular Weight | 271.35 g/mol | [4][5] |

| Appearance | Not specified (likely a colorless to pale yellow oil or solid) | Inferred |

| Boiling Point (Predicted) | 329.7 °C | [4] |

| Density (Predicted) | 1.054 g/cm³ | [4] |

| Vapor Pressure (Predicted) | 0.000175 mmHg at 25°C | [4] |

| SMILES | O=C(N1CC(C(OCC)=O)(C)CCC1)OC(C)(C)C | [5] |

Proposed Synthesis Pathway

Overall Synthetic Scheme

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of a Suitable Piperidine Precursor

The initial step would involve the creation of a substituted pyridine ring that can be subsequently reduced to the desired piperidine. A common method is the Michael addition of a nucleophile to a vinylpyridine derivative, or a multi-component reaction to construct the substituted pyridine ring.

Step 2: Reduction of the Pyridine Ring and Esterification

The substituted pyridine from Step 1 would then undergo catalytic hydrogenation to reduce the aromatic ring to a piperidine. This is a standard and efficient method for the synthesis of saturated nitrogen heterocycles. If the carboxylic acid is present, it can be esterified to the ethyl ester at this stage.

Step 3: N-Boc Protection

The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Protocol Validation and Causality:

-

Choice of Starting Materials: The selection of commercially available and relatively inexpensive starting materials is crucial for an efficient synthesis.

-

Catalytic Hydrogenation: This method is widely used for the reduction of pyridines to piperidines due to its high yields and stereoselectivity under controlled conditions. The choice of catalyst (e.g., Pd/C, PtO₂) and reaction conditions (pressure, temperature, solvent) can influence the stereochemical outcome.

-

Boc Protection: The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions. This makes it an ideal choice for multi-step syntheses where subsequent reactions on other parts of the molecule are required.

Potential Applications in Drug Discovery

While specific applications of this compound are not documented, its structural features strongly suggest its utility as a scaffold in medicinal chemistry. The field of drug discovery continuously seeks novel molecular frameworks to explore new chemical space and develop drugs with improved efficacy and safety profiles.[7]

A Versatile Building Block

This compound serves as a versatile building block for the synthesis of more complex molecules. The Boc-protected nitrogen allows for selective deprotection and subsequent functionalization, such as N-alkylation or N-arylation, to introduce diverse substituents. The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to a primary alcohol for further elaboration.

A Scaffold for Biologically Active Molecules

Substituted piperidines are core components of numerous approved drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[1][3] The 3-methyl-3-carbethoxy-piperidine scaffold can be envisioned as a key element in the design of novel inhibitors for enzymes or ligands for receptors where the specific stereochemistry and substitution pattern are crucial for biological activity.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. ajchem-a.com [ajchem-a.com]

- 4. echemi.com [echemi.com]

- 5. 278789-43-8|Ethyl 1-Boc-3-methylpiperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (CAS 278789-43-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate, registered under CAS number 278789-43-8, is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a piperidine core with orthogonal N-Boc and ethyl ester functionalities at the 3-position, makes it a versatile intermediate for the synthesis of complex molecular architectures. The piperidine scaffold is a "privileged" structure in drug discovery, appearing in a wide array of approved pharmaceuticals targeting the central nervous system, inflammation, and pain.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory and in scale-up operations. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Ethyl 1-Boc-3-methylpiperidine-3-carboxylate, N-Boc-3-Methylnipecotic acid ethyl ester | N/A |

| CAS Number | 278789-43-8 | N/A |

| Molecular Formula | C14H25NO4 | N/A |

| Molecular Weight | 271.35 g/mol | N/A |

| Density | ~1.054 g/cm³ | N/A |

| Boiling Point | ~329.7 °C | N/A |

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methods for creating substituted N-Boc piperidines. A plausible synthetic route would involve the esterification of a suitable precursor followed by N-Boc protection.

A general synthetic approach is outlined below. The choice of starting material is critical and would likely be a derivative of 3-methylpiperidine-3-carboxylic acid.

Sources

An In-depth Technical Guide to 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile template for diverse functionalization.[1] This guide focuses on a specific, synthetically valuable derivative: 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate . This molecule, with its strategically placed protecting groups and quaternary center at the 3-position, represents a key building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of the N-Boc (tert-butoxycarbonyl) group provides robust protection of the piperidine nitrogen, allowing for selective modifications at other positions, while the ethyl ester at the 3-position offers a handle for further chemical transformations. The methyl group at the same position introduces a stereocenter, making this compound a chiral synthon for creating enantiomerically pure therapeutic agents.

This technical guide provides a comprehensive overview of the molecular structure, a detailed, field-proven synthetic protocol, and a discussion of the potential applications of this important heterocyclic intermediate.

Molecular Structure and Properties

This compound is a disubstituted piperidine derivative with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . The structure features a piperidine ring with a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom and both an ethyl carboxylate and a methyl group attached to the C3 position.

| Property | Value | Source |

| CAS Number | 278789-43-8 | Echemi |

| Molecular Formula | C14H25NO4 | Echemi |

| Molecular Weight | 271.35 g/mol | Echemi |

| Boiling Point | 329.7 °C (Predicted) | Echemi |

| Density | 1.054 g/cm³ (Predicted) | Echemi |

| Refractive Index | 1.468 (Predicted) | Echemi |

| Vapor Pressure | 0.000175 mmHg at 25°C (Predicted) | Echemi |

Synthesis of this compound: A Proposed Experimental Protocol

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Step 1: N-Boc Protection of Ethyl Nipecotate

Rationale: The first step involves the protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is a standard and highly efficient procedure that prevents the nitrogen from participating in subsequent reactions, thus enabling selective functionalization at other positions. The use of di-tert-butyl dicarbonate ((Boc)2O) in the presence of a mild base like triethylamine (Et3N) is a common and effective method for this transformation.

Experimental Protocol:

-

To a solution of ethyl nipecotate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added triethylamine (1.2 eq).

-

Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of DCM is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate, which can often be used in the next step without further purification.

Step 2: α-Alkylation of the Ester

Rationale: The second step involves the deprotonation of the α-carbon to the ester carbonyl, followed by quenching with an electrophile, in this case, methyl iodide. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) is crucial to ensure complete and regioselective deprotonation without competing side reactions like ester hydrolysis.

Experimental Protocol:

-

A solution of lithium diisopropylamide (LDA, 1.1 eq) in anhydrous tetrahydrofuran (THF) is prepared at -78 °C.

-

A solution of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C.

-

The resulting enolate solution is stirred at -78 °C for 1 hour.

-

Methyl iodide (1.2 eq) is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 2-4 hours and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of saturated aqueous NH4Cl.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the final product, this compound.

Potential Applications in Drug Discovery and Development

While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential as a key intermediate in the synthesis of novel therapeutic agents.

-

Scaffold for Biologically Active Molecules: The 3,3-disubstituted piperidine core is a valuable scaffold in medicinal chemistry. The presence of a quaternary center can impart unique conformational constraints and metabolic stability to drug candidates.

-

Synthesis of Chiral Compounds: The chiral center at the C3 position makes this compound a valuable building block for the asymmetric synthesis of enantiomerically pure drugs, where specific stereochemistry is often critical for therapeutic activity and safety.

-

Analgesics and CNS-active Agents: Piperidine derivatives are well-represented in drugs targeting the central nervous system, including analgesics and antipsychotics. The lipophilic nature of the Boc and ethyl groups, combined with the rigid piperidine core, could be advantageous in designing molecules with favorable blood-brain barrier permeability.

Conclusion

This compound is a synthetically versatile building block with significant potential for applications in drug discovery and medicinal chemistry. While a dedicated synthesis has not been prominently published, this guide provides a robust and scientifically-grounded protocol based on well-established synthetic transformations. The strategic placement of functional and protecting groups on the piperidine ring makes it an attractive starting material for the synthesis of complex, chiral molecules with potential therapeutic applications. Further research into the utility of this compound is warranted and is likely to yield novel and valuable contributions to the field of pharmaceutical sciences.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021. Available from: [Link]

-

Methyl N-BOC-piperidine-3-carboxylate. Boronpharm. Available from: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. 2018. Available from: [Link]

Sources

The Rising Therapeutic Potential of 3,3-Disubstituted Piperidines: A Technical Guide to Biological Activity Assessment

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with biological targets.[2] Among the various substitution patterns, the 3,3-disubstituted piperidine motif has emerged as a particularly intriguing and fruitful area of research. The geminal substitution at the 3-position introduces a quaternary center, which can confer unique pharmacological properties, including enhanced potency, selectivity, and improved metabolic stability by blocking a potential site of metabolism. This guide provides an in-depth exploration of the diverse biological activities of 3,3-disubstituted piperidine derivatives, with a focus on the practical, technical aspects of their evaluation.

Section 1: The Strategic Advantage of 3,3-Disubstitution

The rationale for focusing on 3,3-disubstituted piperidines lies in the distinct conformational and stereochemical attributes imparted by the quaternary center. This substitution pattern locks the piperidine ring in a more defined chair or twist-boat conformation, reducing the entropic penalty upon binding to a target protein. This pre-organization can lead to a significant increase in binding affinity. Furthermore, the two substituents at the 3-position can be independently modified to probe different regions of a binding pocket, allowing for fine-tuning of structure-activity relationships (SAR).

A cornerstone of synthesizing this key scaffold is the Bargellini reaction . This multicomponent reaction offers a convergent and efficient route to the 3,3-disubstituted piperidine core.[3] The reaction typically involves a protected 3-piperidinone, an alcohol, and chloroform in the presence of a base, assembling the complex core in a single step.[3] This synthetic accessibility is a critical factor driving the exploration of this chemical space.

Section 2: Anticancer Activity: Targeting the p53-HDM2 Interaction

A significant portion of the research on 3,3-disubstituted piperidines has been dedicated to their potential as anticancer agents, primarily through the inhibition of the protein-protein interaction (PPI) between the tumor suppressor p53 and its negative regulator, human double minute 2 (HDM2).[4] In many cancers, p53 function is abrogated by overexpression of HDM2, which binds to p53 and targets it for proteasomal degradation.[4][5] Small molecules that can disrupt this interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Mechanism of Action: Restoring p53 Function

3,3-disubstituted piperidine derivatives have been designed to mimic the key interactions of the p53 N-terminal domain with the hydrophobic cleft of HDM2. Specifically, they position hydrophobic moieties to occupy the binding pockets of critical p53 residues Phe19, Trp23, and Leu26.[3] The piperidine scaffold serves as a rigid core to optimally orient these pharmacophoric groups.

Caption: Inhibition of the HDM2-p53 interaction by 3,3-disubstituted piperidine derivatives.

Experimental Protocols for Anticancer Activity Assessment

This assay provides a sensitive, high-throughput method to quantify the disruption of the p53-HDM2 interaction.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of donor and acceptor beads. When in close proximity (i.e., when the protein-protein interaction is intact), a singlet oxygen molecule produced by the donor bead upon laser excitation triggers a chemiluminescent signal from the acceptor bead. Inhibitors of the interaction prevent this proximity, leading to a decrease in the signal.

Step-by-Step Protocol: [6]

-

Reagent Preparation:

-

Prepare a 2X solution of biotinylated-p53 peptide and a 2X solution of GST-tagged HDM2 protein in the assay buffer.

-

Prepare a 4X solution of the 3,3-disubstituted piperidine derivative at various concentrations.

-

Prepare a 2X solution of streptavidin-coated donor beads and a 2X solution of anti-GST acceptor beads.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the 4X test compound solution to the assay wells.

-

Add 10 µL of the 2X biotinylated-p53 solution.

-

Add 10 µL of the 2X GST-HDM2 solution.

-

Incubate for 60 minutes at room temperature.

-

Add 25 µL of the 2X mix of donor and acceptor beads.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

This model is crucial for evaluating the in vivo efficacy of lead compounds.

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. The growth of the resulting tumors is monitored over time in response to treatment with the test compound.

-

Cell Culture and Preparation:

-

Culture a human cancer cell line with wild-type p53 (e.g., SJSA-1) under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-5 × 10⁷ cells/mL.

-

For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take-rate.

-

-

Animal Husbandry:

-

Use 6-8 week old female athymic nude mice.

-

Allow a one-week acclimatization period.

-

-

Tumor Implantation:

-

Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

-

Treatment:

-

Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Administer the 3,3-disubstituted piperidine derivative and vehicle control via the desired route (e.g., oral gavage) at a predetermined dosing schedule.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

-

Excise tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis).

-

Section 3: Neuroprotective Activity: A Multifaceted Approach

3,3-disubstituted piperidine derivatives have also shown promise in the realm of neuroprotection, with potential applications in neurodegenerative diseases like Alzheimer's and ischemic stroke. Their mechanisms of action in this context are often multifactorial, involving the modulation of key signaling pathways and enzymatic activities.

Mechanisms of Neuroprotection

One of the key pathways implicated in the neuroprotective effects of some piperidine derivatives is the Nerve Growth Factor (NGF) signaling pathway . NGF promotes neuronal survival and differentiation by binding to its high-affinity receptor, TrkA. This binding event triggers the activation of downstream signaling cascades, including the PI3K/Akt pathway, which is a central regulator of cell survival.[9][10][11]

Caption: The NGF/TrkA/Akt signaling pathway in neuroprotection.

Another important target for neuroprotection is the inhibition of acetylcholinesterase (AChE) , an enzyme that degrades the neurotransmitter acetylcholine. In Alzheimer's disease, cholinergic deficits are a key feature, and AChE inhibitors can help to restore cholinergic neurotransmission.

Experimental Protocols for Neuroprotective Activity Assessment

This assay is widely used to assess the ability of a compound to protect neuronal cells from a toxic insult.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol: [1][12]

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the 3,3-disubstituted piperidine derivative for 1-2 hours.

-

Induce neurotoxicity by adding a toxic agent, such as glutamate (10 mM) or H₂O₂ (100 µM). Include control wells with untreated cells and cells treated only with the toxic agent.

-

Incubate for 24 hours.

-

-

MTT Assay:

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

This assay is a classic and reliable method for determining the AChE inhibitory activity of a compound.[14]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine by AChE.[15]

Step-by-Step Protocol: [14][15]

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 8.0).

-

Prepare a solution of DTNB (10 mM) in the phosphate buffer.

-

Prepare a solution of acetylthiocholine iodide (ATCI) (75 mM) in distilled water.

-

Prepare a solution of AChE (e.g., from electric eel) in the phosphate buffer.

-

Prepare various concentrations of the 3,3-disubstituted piperidine derivative.

-

-

Assay Procedure (96-well plate):

-

Add 25 µL of the test compound solution to the assay wells.

-

Add 125 µL of the DTNB solution.

-

Add 50 µL of the AChE solution.

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of the ATCI solution.

-

-

Data Analysis:

-

Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

Calculate the rate of the reaction.

-

Determine the percentage of inhibition and the IC50 value.

-

Section 4: Other Emerging Biological Activities

The therapeutic potential of 3,3-disubstituted piperidines extends beyond oncology and neuroprotection. Research has indicated their utility in other areas, which are briefly outlined below.

Antimicrobial Activity

Some piperidine derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[16]

Experimental Protocol: Broth Microdilution Method [17][18]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).

-

Plate Preparation: Serially dilute the test compound in a 96-well plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Soluble Epoxide Hydrolase (sEH) Inhibition

sEH is an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH can have therapeutic benefits in cardiovascular and inflammatory diseases.

Experimental Protocol: Fluorescence-Based Inhibitor Screening [19][20]

-

Principle: The assay uses a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product.

-

Procedure: The test compound is incubated with sEH and the substrate. The fluorescence is measured over time.

-

Analysis: A decrease in the rate of fluorescence generation indicates inhibition of sEH.

Section 5: Critical Considerations in Development: Off-Target Effects

A crucial aspect of drug development is the assessment of potential off-target activities that could lead to adverse effects. For any novel compound series, early evaluation of key safety liabilities is paramount.

hERG Inhibition

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.

Experimental Protocol: Automated Patch-Clamp [21][22]

-

Principle: This electrophysiological technique directly measures the flow of ions through the hERG channel in cells stably expressing the channel.

-

Procedure: A voltage protocol is applied to the cells, and the resulting current is measured in the presence and absence of the test compound.

-

Analysis: The percentage of inhibition of the hERG current is determined, and an IC50 value is calculated.

Data Summary Table

| Biological Activity | Key Target/Pathway | Primary Assay | Cell Line/System | Endpoint |

| Anticancer | p53-HDM2 PPI | AlphaLISA | Recombinant proteins | IC50 |

| In vivo efficacy | Subcutaneous Xenograft | Human cancer cell lines in nude mice | Tumor growth inhibition | |

| Neuroprotection | Neuronal survival | MTT Assay | SH-SY5Y neuroblastoma cells | % Cell Viability |

| Cholinergic potentiation | Ellman's Method | Purified AChE | IC50 | |

| Antimicrobial | Bacterial growth | Broth Microdilution | Bacterial strains (e.g., S. aureus) | MIC |

| Anti-inflammatory | EET metabolism | Fluorescence Assay | Purified sEH | IC50 |

| Cardiac Safety | hERG channel | Automated Patch-Clamp | hERG-expressing cell line (e.g., HEK293) | IC50 |

Conclusion

The 3,3-disubstituted piperidine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. Its unique structural features offer significant advantages in achieving high potency and selectivity. The diverse range of biological activities, from anticancer and neuroprotective to antimicrobial and anti-inflammatory, underscores the broad applicability of this chemical class. This guide has provided a comprehensive overview of the key biological targets and detailed, actionable protocols for their in vitro and in vivo evaluation. By employing these robust and validated methodologies, researchers can effectively advance the development of 3,3-disubstituted piperidine derivatives from promising hits to clinically viable drug candidates.

References

-

Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (n.d.). PubMed. [Link]

-

Cell viability evaluation of SH-SY5Y using the MTT assay. (n.d.). ResearchGate. [Link]

-

A schematic diagram showing HDM2/p53 PPI. (n.d.). ResearchGate. [Link]

-

Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023, September 28). Public Health Toxicology. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). WOAH - Asia. [Link]

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (n.d.). PubMed Central. [Link]

-

Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). (n.d.). Assay Genie. [Link]

-

Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. (n.d.). Sophion. [Link]

-

Cell viability (MTT assay) of SH-SY5Y cells pretreated with... (n.d.). ResearchGate. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]

-

MDM2-Driven p53 Ubiquitination Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Tumorigenicity Assay in Nude Mice. (n.d.). PubMed Central. [Link]

-

NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice. (n.d.). PubMed Central. [Link]

-

The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. (n.d.). MDPI. [Link]

-

AChE activity assay by Ellman method. (n.d.). ResearchGate. [Link]

-

Piperidine Synthesis. (n.d.). DTIC. [Link]

-

Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. (n.d.). MDPI. [Link]

-

MTT assay protocol. (2023, November 1). Protocols.io. [Link]

-

hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link]

-

Neurotrophin Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). NCBI Bookshelf. [Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). ResearchGate. [Link]

-

In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015, February 27). Journal of Applied Pharmaceutical Science. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

-

Major NGF signaling pathways in neurons. (n.d.). ResearchGate. [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA. [Link]

-

Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmac. (2023, May 4). ACS Publications. [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. [Link]

-

Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]

-

Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). (2020, May 29). Nature.com. [Link]

-

Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization. (n.d.). NIH. [Link]

-

2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

NGF Signaling Pathway. (n.d.). Sino Biological. [Link]

-

Construction of orthotopic xenograft mouse models for human pancreatic cancer. (2015, July 16). Spandidos Publications. [Link]

-

MDM2: RING Finger Protein and Regulator of p53. (n.d.). Madame Curie Bioscience Database. [Link]

-

Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides. (n.d.). MDPI. [Link]

-

hERG Safety Assay. (n.d.). Evotec. [Link]

-

Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells. (n.d.). PubMed Central. [Link]

-

Subcutaneous xenograft model and drug therapy in nude mice. (n.d.). ResearchGate. [Link]

-

Molecular characterization of the hdm2-p53 interaction. (1997, June 27). PubMed. [Link]

-

p53 mdm2 Interaction. (2013, December 25). YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular characterization of the hdm2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. yeasenbio.com [yeasenbio.com]

- 8. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sinobiological.com [sinobiological.com]

- 11. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay [protocols.io]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 16. mesoscale.com [mesoscale.com]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. protocols.io [protocols.io]

- 19. assaygenie.com [assaygenie.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sophion.com [sophion.com]

Foreword: The Piperidine Scaffold as a Privileged Element in Drug Design

An In-depth Technical Guide to the Role of Piperidine Dicarboxylates in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular scaffolds appear with remarkable frequency across a spectrum of therapeutic agents. These "privileged structures" possess an inherent conformational and functional versatility that allows them to interact with multiple, unrelated biological targets. The six-membered nitrogen-containing heterocycle, piperidine, is a quintessential example of such a scaffold.[1][2] Its derivatives are integral components in over twenty classes of pharmaceuticals, ranging from antipsychotics to analgesics and anticancer agents.[3][4] This guide delves into a specific, highly influential subclass: piperidine dicarboxylates. By constraining the flexible piperidine ring with two carboxylic acid groups, medicinal chemists have unlocked a powerful tool for modulating one of the most critical receptor systems in the central nervous system (CNS)—the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of the synthesis, conformational dynamics, structure-activity relationships (SAR), and therapeutic applications of these remarkable compounds.

The Crux of Activity: Conformational Control of the Piperidine Ring

The therapeutic efficacy of a piperidine dicarboxylate is not merely a function of its chemical composition, but is critically dependent on its three-dimensional geometry. The piperidine ring, much like cyclohexane, preferentially adopts a low-energy chair conformation to minimize torsional strain.[5] However, the introduction of two carboxylate substituents forces the molecule into specific, stereochemically-defined arrangements that govern its interaction with receptor binding pockets.

The key to understanding their biological activity lies in the relative orientation of the two carboxylate groups—cis or trans. This stereochemical relationship dictates which chair conformations are energetically favorable and, consequently, the spatial orientation of the pharmacophoric carboxyl groups.

-

cis-Isomers : In cis-piperidine dicarboxylates, one carboxyl group is in an axial position while the other is equatorial. This arrangement is fundamental to their function as NMDA receptor antagonists.[6]

-

trans-Isomers : Conversely, trans-isomers typically feature both carboxylate groups in equatorial positions, a conformation that aligns with agonist activity at the NMDA receptor.[6][7]

This stark divergence in pharmacological effect based on stereochemistry underscores the necessity of precise stereocontrol during synthesis. The ability to selectively synthesize a specific isomer is paramount to developing a successful therapeutic agent.

Caption: Conformational differences between cis and trans piperidine dicarboxylates.

Synthesis Strategies: Achieving Stereochemical Precision

The synthesis of polysubstituted piperidines, particularly with high stereoselectivity, remains a significant challenge in organic chemistry.[8] Modern drug development demands efficient, scalable, and asymmetric methods to access enantiomerically pure compounds. Catalytic asymmetric synthesis has emerged as a powerful tool to meet these demands.[9][10]

One of the most effective strategies involves the catalytic hydrogenation of a substituted pyridine precursor. This approach allows for the creation of multiple stereocenters in a single, highly controlled step.

Caption: General workflow for asymmetric synthesis of piperidine derivatives.

Protocol: Catalytic Asymmetric Synthesis of a Piperidine Dicarboxylate Derivative

This protocol outlines a representative procedure based on the rhodium-catalyzed asymmetric hydrogenation of a pyridine derivative, a method that provides excellent enantioselectivity.[1]

1. Catalyst Preparation: a. In an inert atmosphere glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)2]BF4) and a chiral phosphine ligand (e.g., (R)-BINAP) in a degassed solvent like methanol or dichloromethane (DCM). b. Stir the solution at room temperature for 30-60 minutes to allow for complex formation. The color of the solution will typically change, indicating coordination.

2. Hydrogenation Reaction: a. To a high-pressure reactor, add the substituted pyridine-dicarboxylate precursor. b. Purge the reactor vessel thoroughly with nitrogen or argon. c. Transfer the prepared catalyst solution to the reactor via cannula. d. Seal the reactor and purge with hydrogen gas (3-4 cycles). e. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm). f. Heat the reaction to the specified temperature (e.g., 40-60 °C) and stir vigorously for 12-24 hours.

3. Work-up and Purification: a. Cool the reactor to room temperature and carefully vent the hydrogen gas. b. Concentrate the reaction mixture in vacuo. c. Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO3 and then brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. e. Purify the crude product using silica gel column chromatography to yield the desired piperidine dicarboxylate.

4. Validation: a. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. b. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC). A self-validating protocol requires running a racemic standard to confirm peak separation before analyzing the reaction product.

The NMDA Receptor: A Primary Target for Neuroprotection

The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[11] However, its overactivation leads to an excessive influx of calcium ions, triggering a cascade of neurotoxic events—a phenomenon known as excitotoxicity. This process is implicated in numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's.[11]

Piperidine dicarboxylates are structurally analogous to glutamate and can interact directly with the glutamate binding site on the GluN2 subunit of the NMDA receptor.[6][12]

-

Antagonists (e.g., cis-2,3-PDA): These compounds bind to the glutamate site but do not activate the channel. By competitively blocking the binding of glutamate, they prevent channel opening and subsequent excitotoxic calcium influx. This mechanism is the basis for their neuroprotective and anticonvulsant properties.[6][7]

-

Agonists (e.g., trans-2,4-PDA): These compounds mimic glutamate, binding to and activating the receptor. While not therapeutically useful for neuroprotection, they are invaluable as research tools for probing receptor function.[6]

Caption: Competitive antagonism at the NMDA receptor by a piperidine dicarboxylate.

Structure-Activity Relationship (SAR) and Therapeutic Potential

The systematic study of how molecular structure relates to biological activity is the cornerstone of medicinal chemistry. For piperidine dicarboxylates, SAR studies have provided clear insights into the requirements for potent NMDA receptor modulation. The position and stereochemistry of the carboxylate groups are the most critical factors.

| Compound | Isomerism | Pharmacological Activity | Representative IC₅₀ / Kᵢ | Reference |

| cis-2,3-PDA | cis | NMDA Antagonist, Anticonvulsant | Depresses NMDA-induced responses | [6][7] |

| trans-2,3-PDA | trans | NMDA Agonist, Convulsant | Peak excitatory activity | [6][7] |

| cis-2,4-PDA | cis | Weak NMDA Antagonist | Moderate anticonvulsant activity | [6][7] |

| trans-2,4-PDA | trans | NMDA Agonist | High excitatory activity | [6] |

| LY235723 | (-)-2R,4S | Potent & Selective NMDA Antagonist | IC₅₀ = 67 nM ([³H]CGS 19755 binding) | [13] |

| Compound 1 | (2R,3S,1'R) | NMDA Antagonist, Analgesic | Kᵢ = 74 nM | [14] |

PDA: Piperidine Dicarboxylic Acid

These data clearly demonstrate that the cis-2,3 and specific enantiomers like (2R,4S) provide the optimal geometry for NMDA receptor antagonism.[6][13] This has led to the development of potent antagonists with neuroprotective and analgesic properties in preclinical models.[13][14] For instance, the compound LY235723, the (-)-2R,4S-isomer of 4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid, showed potent NMDA antagonist activity in vivo, blocking NMDA-induced convulsions and neuronal degeneration.[13]

Protocol: NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ value) of a test compound for the NMDA receptor.

1. Membrane Preparation: a. Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4 °C. d. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three more times to wash the membranes. e. Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

2. Binding Assay: a. In a 96-well plate, combine the following in triplicate for each condition: i. Total Binding: 50 µL membrane preparation, 50 µL radioligand (e.g., [³H]CGS 19755), and 50 µL assay buffer. ii. Non-specific Binding (NSB): 50 µL membrane preparation, 50 µL radioligand, and 50 µL of a high concentration of a known NMDA antagonist (e.g., 10 µM CGS 19755). iii. Test Compound: 50 µL membrane preparation, 50 µL radioligand, and 50 µL of the test piperidine dicarboxylate at various concentrations (e.g., 0.1 nM to 100 µM). b. Incubate the plate at 4 °C for 40 minutes.

3. Termination and Scintillation Counting: a. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. b. Wash the filters three times with ice-cold assay buffer. c. Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis: a. Calculate specific binding by subtracting the average NSB counts from the total binding and test compound counts. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Conclusion and Future Outlook

Piperidine dicarboxylates represent a classic case study in rational drug design, where precise control over molecular conformation directly translates to specific pharmacological outcomes. Their primary role as modulators of the NMDA receptor has established them as critical tools for neuroscience research and as promising scaffolds for the development of neuroprotective, anticonvulsant, and analgesic agents.[6][7][14] The journey from identifying the differential activity of cis and trans isomers to the development of potent, enantiomerically pure antagonists highlights the power of integrating synthetic chemistry with rigorous pharmacological evaluation.

Future research in this area will likely focus on achieving greater subtype selectivity. The NMDA receptor is a heteromeric complex with different GluN2 subunits (A-D) that have distinct distributions and physiological roles.[12][15] Designing piperidine dicarboxylate derivatives that can selectively target specific GluN2 subtypes could lead to therapies with improved efficacy and fewer side effects, further cementing the legacy of this remarkable scaffold in medicinal chemistry.

References

- Davies, J., Evans, R. H., Francis, A. A., Jones, A. W., Smith, D. A., & Watkins, J. C. (1982). Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. Neurochemical Research, 7(9), 1119–1133.

-

Jane, D. E., Tse, H. W., Skifter, D. A., Christie, J. M., & Monaghan, D. T. (2000). Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 43(24), 4596–4603. [Link]

- Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research News.

-

Martin, T. J., & Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I)‐Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 52(20), 5368-5371. [Link]

-

Pao, L. H., & Tu, Y. K. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(15), 12053. [Link]

-

Ornstein, P. L., Leander, J. D., & Wong, D. T. (1994). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry Letters, 4(10), 1237-1240. [Link]

- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

-

Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-3115. [Link]

- Gedeon Richter Plc. (2003). Piperidine derivatives as nmda receptor antagonists.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. Pharma Compass.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a485. [Link]

-

Wang, W., et al. (2010). An Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 12(12), 2924–2927. [Link]

-

Chapman, A. G., & Meldrum, B. S. (1986). Anticonvulsant and proconvulsant properties of a series of structural isomers of piperidine dicarboxylic acid. Neuroscience Letters, 66(1), 55-60. [Link]

-

Jones, G. P., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (8), 1541-1546. [Link]

-

Manimekalai, A., et al. (2003). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 115(5-6), 615-624. [Link]

-

ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li Research Group.

-

Mutti, F. G., et al. (2019). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Catalysis, 10(1), 498-503. [Link]

-

Kim, J., et al. (2004). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 14(10), 2467-2471. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. York Research Database. [Link]

-

Li, J., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 18(15), e202300366. [Link]

-

ResearchGate. (2023). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

-

Nowicka, J., et al. (2023). Novel orally bioavailable piperidine derivatives as extracellular arginase inhibitors developed by a ring expansion. ResearchGate. [Link]

-

Ghattass, K., et al. (2014). 2,5-diketopiperazines as neuroprotective agents. European Journal of Medicinal Chemistry, 77, 356-366. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Schwarcz, R., et al. (1983). On the excitotoxic properties of quinolinic acid, 2,3-piperidine dicarboxylic acids and structurally related compounds. Acta Physiologica Scandinavica. Supplementum, 522, 9-23. [Link]

-

Li, S., et al. (2007). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. Acta Pharmacologica Sinica, 28(12), 1927-1933. [Link]

-

Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

-

Frolov, N. A., & Vereshchagin, A. N. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3046. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 3. ijnrd.org [ijnrd.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant and proconvulsant properties of a series of structural isomers of piperidine dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

Discovery of novel 3,3-disubstituted piperidine inhibitors

An In-Depth Technical Guide: Discovery of Novel 3,3-Disubstituted Piperidine Inhibitors: A Guide to Synthesis, Optimization, and Biological Validation

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of therapeutic agents.[1][2][3][4] A key strategy for refining the pharmacological profile of these molecules is the introduction of a geminal disubstitution at the 3-position. This modification creates a quaternary stereocenter that can profoundly influence a compound's binding affinity, selectivity, and pharmacokinetic properties.[5] This technical guide provides an in-depth exploration of the discovery process for novel 3,3-disubstituted piperidine inhibitors. We will dissect key synthetic methodologies, delve into the logic of structure-activity relationship (SAR) studies, and outline the workflow for biological validation, with a primary focus on the development of inhibitors for the HDM2-p53 protein-protein interaction—a critical target in cancer therapy.[6][7]

Part 1: The Strategic Imperative for 3,3-Disubstituted Piperidines

The Piperidine Scaffold: A Privileged Structure

The prevalence of the piperidine motif in pharmaceuticals is a testament to its favorable characteristics.[1][2][3] Its saturated, three-dimensional nature allows for precise spatial orientation of substituents to engage with biological targets, an approach often termed "escape from flatland" in drug design.[4] Furthermore, the basic nitrogen atom is typically protonated at physiological pH, which can facilitate aqueous solubility and the formation of critical ionic interactions with target proteins.

Rationale for 3,3-Disubstitution

Introducing two substituents at the C3 position of the piperidine ring is a deliberate design choice with several strategic advantages:

-

Conformational Restriction: The gem-disubstituted pattern locks the piperidine ring into a more defined chair conformation. This pre-organization reduces the entropic penalty upon binding to a target, often leading to a significant increase in binding affinity.

-

Vectorial Projection: The substituents are projected into specific vectors in 3D space. This allows chemists to probe and engage with distinct pockets of a target protein, enhancing both potency and selectivity.

-

Metabolic Stability: The quaternary carbon at C3 is sterically hindered and lacks a hydrogen atom, making it resistant to metabolic oxidation by cytochrome P450 enzymes, which can improve the compound's half-life in vivo.

Key Therapeutic Target: The HDM2-p53 Protein-Protein Interaction (PPI)

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[6] In over half of human cancers, p53 function is abrogated, often through the overexpression of its primary negative regulator, HDM2.[6] HDM2 binds to p53, promoting its degradation via the ubiquitin-proteasome pathway. Small molecules that can block the HDM2-p53 interaction are therefore a highly attractive therapeutic strategy for reactivating p53 and restoring its tumor-suppressive function.[6][7] The 3,3-disubstituted piperidine scaffold has proven to be an exceptionally effective framework for designing potent inhibitors of this specific PPI.[6]

Part 2: Synthetic Strategies for Core Scaffold Construction

The efficient synthesis of the 3,3-disubstituted piperidine core is paramount to any discovery campaign. Several robust methods have been established, each with distinct advantages.

Overview of Synthetic Pathways

Caption: Key synthetic routes to the 3,3-disubstituted piperidine core.

Protocol 1: Alkylation of N-Protected 3-Piperidone

This route is a direct and often high-yielding approach that begins with a commercially available piperidone derivative.[8]

Causality: The nitrogen is protected (e.g., with a benzyl group) to prevent N-alkylation and to allow for final deprotection via hydrogenolysis. A strong, non-nucleophilic base is required to generate the enolate at C3 for subsequent alkylation.

-

Step 1: Enolate Formation: To a solution of N-benzyl-3-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere, add sodium hydride (2.2 eq) portion-wise at 0 °C.

-

Rationale: Anhydrous THF and an inert atmosphere are critical to prevent quenching of the highly reactive sodium hydride. Two equivalents of base are used to drive the double alkylation.

-

-

Step 2: Dialkylation: Add the desired alkyl halide (e.g., propyl bromide, 2.2 eq) dropwise to the solution and allow the reaction to warm to room temperature, stirring for 12-24 hours.

-

Rationale: The enolate acts as a nucleophile, attacking the electrophilic alkyl halide in an SN2 reaction.

-

-

Step 3: Ketone Reduction: After workup, the resulting 3,3-dialkyl-piperidone is dissolved in methanol and treated with sodium borohydride (1.5 eq) to reduce the ketone to a hydroxyl group. For complete removal of the carbonyl, a Wolff-Kishner reduction can be employed.

-

Step 4: Deprotection: The N-benzyl group is removed by catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere (50 psi) to yield the final 3,3-disubstituted piperidine.[8]

Protocol 2: The Bargellini Reaction for One-Pot Assembly

For specific applications, such as the synthesis of HDM2 inhibitors, the Bargellini reaction provides a highly efficient one-pot method to assemble a complex gem-disubstituted core.[6]

Causality: This reaction capitalizes on the reactivity of a ketone with chloroform and a strong base to generate a trichloromethyl carbinol intermediate, which then reacts with an alcohol to form a key ester-acid intermediate.

-

Step 1: One-Pot Reaction: A protected 3-piperidinone (e.g., N-Boc-3-piperidinone, 1.0 eq) is dissolved in a mixture of chloroform and an appropriate alcohol (e.g., 4-(trifluoromethyl)phenol).

-

Step 2: Base Addition: Aqueous sodium hydroxide is added, and the reaction is stirred vigorously at a controlled temperature (0-40 °C) for several hours.

-

Step 3: Workup and Isolation: Following an acidic workup, the reaction yields the 3,3-disubstituted piperidine core containing both a carboxylic acid and an ether linkage at the C3 position, ready for further elaboration.[6]

Part 3: Lead Optimization and Structure-Activity Relationship (SAR) Analysis

Once a core scaffold is established, the next phase involves systematically modifying its substituents to maximize potency and selectivity.

Case Study: Optimizing HDM2-p53 Inhibitors

The binding of p53 to HDM2 is mediated by three key hydrophobic residues on p53 (Phe19, Trp23, and Leu26), which insert into corresponding pockets on the HDM2 surface.[6] The goal of an inhibitor is to mimic these interactions. The 3,3-disubstituted piperidine core serves as a rigid scaffold to orient chemical groups into these three critical pockets.

Caption: Inhibitor blocks the p53 binding site on HDM2.

Data-Driven Optimization: SAR Table Analysis

Systematic modification of the groups targeting these pockets leads to a clear SAR. The following table, compiled from data on related HDM2-p53 inhibitors, illustrates how subtle changes to a phenyl ring designed to fit into one of the pockets can dramatically impact inhibitory activity.[9]

| Compound ID | R Group at C3 Position | HDM2 FP IC50 (μM) |

| Analog 1 | 4-chlorophenyl | 0.25 |

| Analog 2 | 3-chlorophenyl | 0.30 |

| Analog 3 | 2-chlorophenyl | 1.5 |

| Analog 4 | 4-fluorophenyl | 0.18 |

| Analog 7 | 4-methoxyphenyl | 0.15 |

| Analog 9 | 2-methoxyphenyl | >10 |

Analysis: The data clearly shows a strong preference for para and meta substitution on the phenyl ring, while ortho substitution is highly detrimental to activity (compare Analog 1 vs. 3, and 7 vs. 9).[9] This is a classic example of a steric clash, where the ortho substituent prevents the inhibitor from seating optimally within the binding pocket. The 4-methoxyphenyl and 4-fluorophenyl groups provide the highest potency, guiding the next round of synthesis.

Bioisosteric Replacements to Enhance Potency

Further optimization often involves bioisosteric replacement. In the development of HDM2 inhibitors, researchers found that replacing a trifluoromethyl phenyl group (targeting the Trp23 pocket) with a trifluoromethyl thiophene moiety led to a significant improvement in both biochemical and cellular potency.[6] X-ray crystallography revealed that the thiophene ring provided better complementarity to the shape of the Trp23 pocket compared to the original phenyl ring.[6]

Part 4: Biological Evaluation and Validation Workflow

A hierarchical cascade of assays is essential to validate the activity of newly synthesized inhibitors, progressing from in vitro biochemical assays to cell-based models and finally to in vivo efficacy studies.

The Assay Cascade

Caption: A typical workflow for inhibitor biological evaluation.

Protocol 3: Biochemical Potency via Fluorescence Polarization (FP) Assay

This is the primary assay to quantify how effectively a compound disrupts the HDM2-p53 interaction.

Causality: The assay measures the change in polarization of light emitted from a fluorescently tagged p53-derived peptide. When the small, fluorescent peptide is bound to the large HDM2 protein, it tumbles slowly in solution, emitting highly polarized light. A potent inhibitor will displace the peptide, which then tumbles rapidly, emitting depolarized light.

-

Step 1: Reagent Preparation: Prepare solutions of recombinant HDM2 protein and a fluorescently labeled p53 peptide in assay buffer.

-

Step 2: Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 384-well microplate.

-

Step 3: Assay Reaction: Add the HDM2 protein and fluorescent peptide to the wells and incubate at room temperature to allow the binding to reach equilibrium.

-

Step 4: Data Acquisition: Read the plate on a fluorescence polarization reader.

-

Step 5: Data Analysis: Calculate the concentration of inhibitor required to displace 50% of the bound peptide (IC50) by fitting the data to a dose-response curve.

Protocol 4: Cellular Activity via Antiproliferation Assay

This secondary assay determines if the biochemical potency translates into a desired biological effect in a relevant cancer cell line.

Causality: For HDM2 inhibitors, a cell line with wild-type p53 and high levels of HDM2 (e.g., SJSA-1 osteosarcoma cells) is used. A successful inhibitor will reactivate p53, leading to cell cycle arrest and a reduction in cell proliferation.

-

Step 1: Cell Seeding: Seed SJSA-1 cells into 96-well plates and allow them to adhere overnight.

-

Step 2: Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 72 hours.

-

Step 3: Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the output (luminescence or absorbance) on a plate reader.

-

Step 4: Data Analysis: Calculate the effective concentration that inhibits cell growth by 50% (EC50) from the dose-response curves.

In Vivo Validation: Xenograft Models

The most promising lead compounds are advanced into in vivo models to assess their efficacy and tolerability. For HDM2 inhibitors, this typically involves a human cancer xenograft model in immunocompromised mice, where compounds that demonstrate tumor regression are identified as potential clinical candidates.[6][7]

Conclusion

The discovery of novel 3,3-disubstituted piperidine inhibitors is a multi-disciplinary process that exemplifies modern drug discovery. It begins with the strategic selection of a privileged scaffold, proceeds through the logical application of synthetic organic chemistry to build and refine the core structure, and is validated by a rigorous cascade of biological assays. The success of this scaffold in targeting challenging protein-protein interactions like HDM2-p53 underscores its importance and versatility, ensuring that it will remain a valuable framework for the development of future therapeutics.

References

- Benchmarking Synthetic Routes to 3,3-Dipropylpiperidine: A Compar

- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PubMed Central.

- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PubMed.

- Structure–activity relationship of piperidine derivatives with...

- Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors - PubMed.

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived

- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - MDPI.

- Piperidine Synthesis. - DTIC.

- Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase)

- Synthesis and biological evaluation of pyridylpiperazine hybrid deriv

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.

- Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed.

- A Technical Guide to the Biological Activities of 3-Substituted Piperidine Deriv

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams - PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PubMed Central.

- Structure activity relationship of piperidine derivatives - ResearchG

- Pharmacological Applications of Piperidine Deriv

- Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Public

- Comparative Analysis of 3,3-Disubstituted Piperidine Analogs in Activity Assays - Benchchem.

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of (R)-1-Boc-piperidine-3-carboxylic acid ethyl ester

An In-depth Technical Guide to (R)-1-Boc-piperidine-3-carboxylic acid ethyl ester

This guide provides a comprehensive technical overview of (R)-1-Boc-piperidine-3-carboxylic acid ethyl ester, a chiral building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core physicochemical properties, synthetic routes, chemical reactivity, and analytical characterization, offering field-proven insights into its application.

Introduction: A Versatile Chiral Scaffold

(R)-1-Boc-piperidine-3-carboxylic acid ethyl ester, also known as (R)-1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid ethyl ester, is a derivative of nipecotic acid.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific stereochemistry at the C3 position, combined with the orthogonal protecting groups—the tert-butoxycarbonyl (Boc) group on the nitrogen and the ethyl ester on the carboxylic acid—makes this compound an exceptionally versatile intermediate.[2][3]

The Boc group provides robust protection to the secondary amine under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions. The ethyl ester allows for further functionalization through hydrolysis followed by amide bond formation or reduction to the corresponding alcohol. This inherent reactivity profile allows for the strategic, stepwise elaboration of the molecule, which is critical in the multi-step synthesis of complex pharmaceutical agents.[3][4] Consequently, this reagent is a cornerstone in the synthesis of inhibitors for enzymes like DPP-4 and JAK2, as well as serotonin and noradrenaline reuptake inhibitors.

Physicochemical and Structural Properties

A precise understanding of the physical properties of a reagent is fundamental to its effective use in synthesis, from designing reaction conditions to planning purification strategies.

| Property | Value | Source(s) |

| CAS Number | 194726-40-4 | [5][6] |

| Molecular Formula | C₁₃H₂₃NO₄ | [3][5] |

| Molecular Weight | 257.33 g/mol | [3][5] |

| Appearance | White to light brown solid or liquid | [3] |

| Melting Point | 35 - 40 °C (for the (S)-enantiomer) | [3] |